

A Technical Guide to Cinitapride-d5: Properties, Analysis, and Mechanism of Action

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Compound of Interest

Compound Name: Cinitapride-d5

Cat. No.: B12412207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cinitapride-d5**, a deuterated analog of the gastroprokinetic agent Cinitapride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and the signaling pathways associated with its parent compound. The inclusion of deuterated standards like **Cinitapride-d5** is pivotal in modern bioanalytical assays, ensuring accuracy and robustness in pharmacokinetic and metabolic studies.

Core Compound Data

The use of stable isotope-labeled internal standards is a critical component in quantitative bioanalysis, offering a way to control for variability during sample extraction, chromatographic injection, and ionization. **Cinitapride-d5**, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based quantification of Cinitapride.

Parameter	Value	Source(s)
Chemical Name	4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-(ethoxy-d5)-5-nitrobenzamide	[1][2]
CAS Number	2714421-62-0	[2]
Unlabeled CAS	66564-14-5	[2][3][4][5]
Molecular Formula	C ₂₁ H ₂₅ D ₅ N ₄ O ₄	[1][3][4]
Molecular Weight	~407.53 g/mol	[1][3]

Experimental Protocols: Quantification of Cinitapride in Biological Matrices

The following is a representative protocol for the quantification of Cinitapride in human plasma using a deuterated internal standard like **Cinitapride-d5**, based on established high-performance liquid chromatography (HPLC) methods.

Objective: To determine the concentration of Cinitapride in human plasma samples with high precision and accuracy.

Materials:

- Cinitapride reference standard
- **Cinitapride-d5** internal standard
- Human plasma (blank)
- HPLC-grade methanol, acetonitrile, and ammonium acetate
- Water (deionized or HPLC-grade)
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) detector
- Analytical column (e.g., C18)

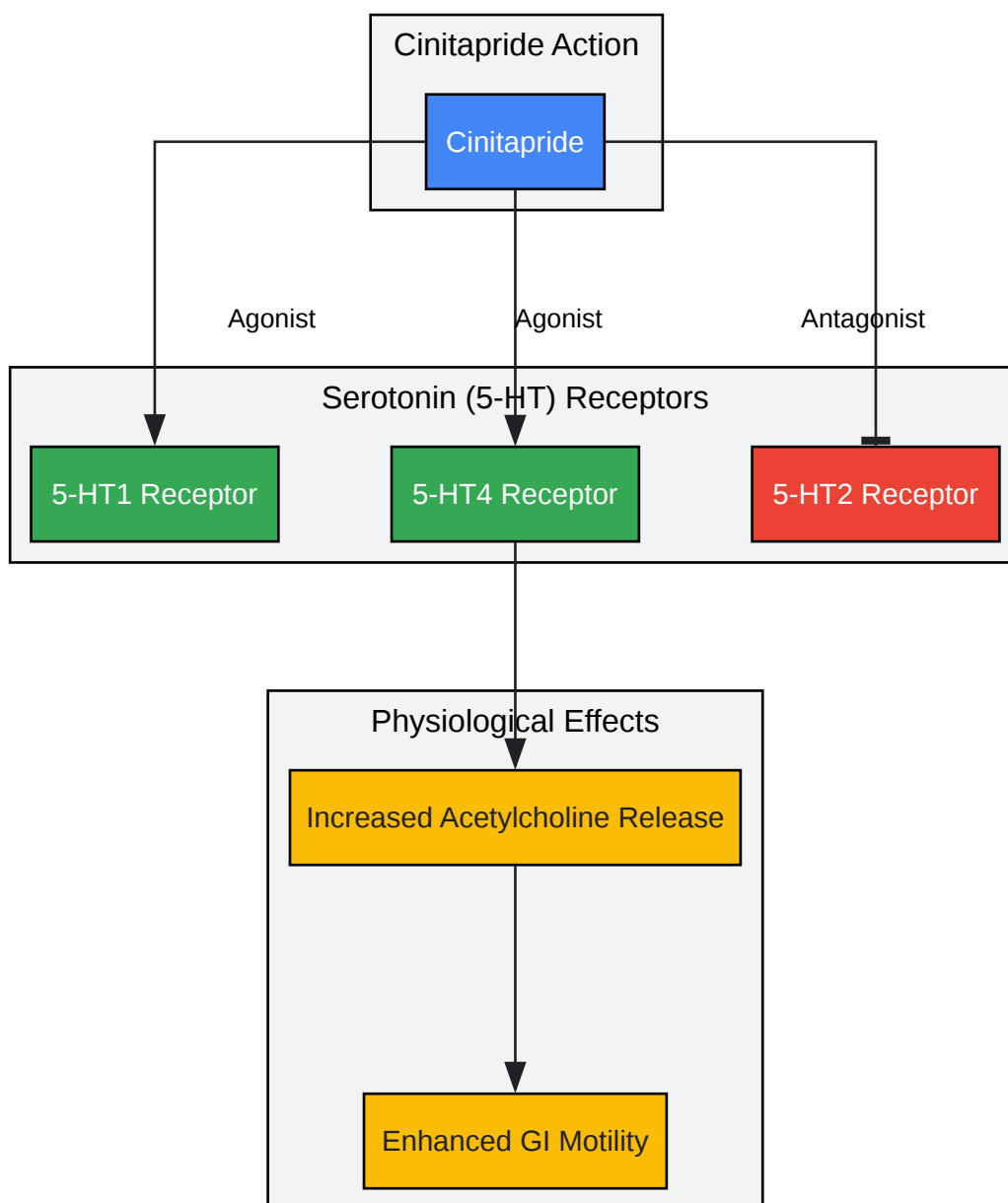
Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare a stock solution of Cinitapride and **Cinitapride-d5** in methanol.
 - Serially dilute the Cinitapride stock solution with blank human plasma to create calibration standards at various concentrations.
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Extraction):
 - To a 100 μ L aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of **Cinitapride-d5** internal standard solution.
 - Perform protein precipitation by adding a suitable volume of acetonitrile or methanol.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Alternatively, for cleaner samples, perform LLE or SPE.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[6].
 - Flow Rate: Isocratic or gradient elution at a defined flow rate (e.g., 1.0 mL/min)[7].

- Column: A reversed-phase column, such as a C18 column[6].
- Injection Volume: A fixed volume (e.g., 10 µL).
- Mass Spectrometric Detection:
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Monitor the specific mass transitions for both Cinitapride and **Cinitapride-d5**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Cinitapride to **Cinitapride-d5** against the nominal concentration of the calibration standards.
 - Determine the concentration of Cinitapride in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Cinitapride exerts its prokinetic effects through a multi-target mechanism primarily involving serotonin (5-HT) receptors in the gastrointestinal tract. Its therapeutic action is a result of its agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors[8][9]. This complex interaction ultimately enhances gastrointestinal motility.



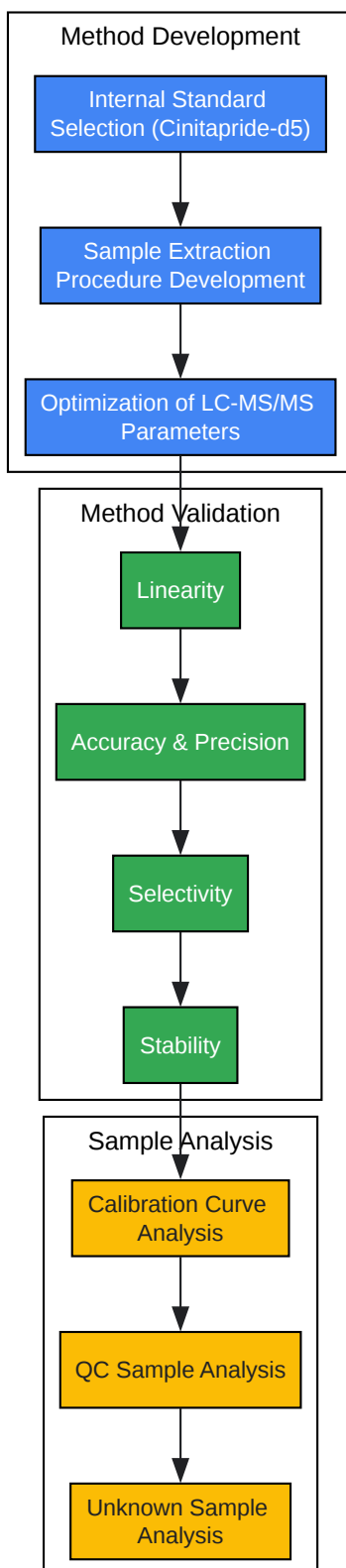
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Caption: Cinitapride's multifaceted mechanism of action on serotonin receptors.

The agonistic action of Cinitapride on 5-HT4 receptors is a key driver of its prokinetic effect, as it stimulates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contraction in the gut[9]. Concurrently, its antagonistic effect on 5-HT2 receptors may also contribute to the overall increase in gastrointestinal motility[9].

Experimental Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using a deuterated internal standard follows a structured workflow to ensure reliability and compliance with regulatory standards.



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Caption: A typical workflow for bioanalytical method development and validation.

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